2-Chloroacetimidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

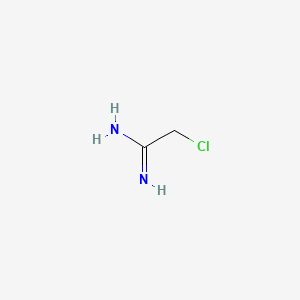

2-Chloroacetimidamide is a chlorinated organic compound with the molecular formula C₂H₅ClN₂. It is a colorless solid that may appear yellow if impure. This compound is known for its characteristic odor and is readily soluble in water. It has been used in various scientific and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroacetimidamide can be synthesized through several methods. One common approach involves the reaction of chloroacetonitrile with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is often produced by the ammonolysis of esters of chloroacetic acid. This method involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of this compound and methanol as a byproduct.

化学反应分析

Types of Reactions: 2-Chloroacetimidamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as thiocyanate or hydroxide ions.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

Potassium Thiocyanate: Used in substitution reactions to replace the chlorine atom.

Methanol: Often used as a solvent in various reactions involving this compound.

Major Products:

Substituted Amidines: Formed through substitution reactions.

Imines: Formed through condensation reactions with aldehydes or ketones.

科学研究应用

Medicinal Chemistry

2-Chloroacetimidamide and its derivatives have been investigated for their potential therapeutic applications. The presence of the chloro group enhances the biological activity of these compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a study screened various N-(substituted phenyl)-2-chloroacetamides for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that these compounds exhibited significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains .

Key Findings:

- Compounds with halogenated substituents showed increased lipophilicity, facilitating membrane penetration and enhancing efficacy against bacterial strains.

- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring influenced the antimicrobial effectiveness of these derivatives .

Antitumor Activity

In addition to their antimicrobial properties, some studies have explored the antitumor potential of this compound derivatives. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a derivative was shown to effectively reduce tumor cell viability in various cancer cell lines, demonstrating promise as a therapeutic agent in oncology .

Agricultural Applications

The unique properties of this compound also extend to agricultural applications, particularly as herbicides and fungicides. Its ability to inhibit specific biochemical pathways in plants and fungi makes it a candidate for developing new agrochemicals.

Herbicidal Properties

Research has indicated that chloroacetamides can be effective in controlling weed populations by disrupting their growth processes. The mechanism typically involves inhibiting seed germination or root development, thus preventing the establishment of undesirable plant species .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of several N-(substituted phenyl)-2-chloroacetamides through quantitative structure-activity relationship (QSAR) analysis. The study concluded that certain structural modifications significantly enhanced antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Antitumor Mechanism

Another investigation focused on the apoptotic effects of a specific 2-chloroacetamide derivative on HepG2 liver cancer cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to significant tumor cell death .

Summary Table of Applications

作用机制

The mechanism of action of 2-Chloroacetimidamide involves its ability to inhibit specific enzymes. It acts by binding to the active site of enzymes such as dimethylargininase and peptidylarginine deiminase, thereby blocking their activity. This inhibition can affect various biochemical pathways and has potential therapeutic applications .

相似化合物的比较

- 2-Chloroacetamidine

- 2-Chloroethanimidamide

- Chloromethylcarboxamidine

Comparison: 2-Chloroacetimidamide is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct ability to participate in nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Its applications in enzyme inhibition also set it apart from other related compounds.

生物活性

2-Chloroacetimidamide is a compound that has garnered attention in various fields of biological research, particularly for its antimicrobial properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including antimicrobial efficacy, mechanisms of action, and safety profiles.

Chemical Structure and Properties

This compound, with the chemical formula ClCH₂C(O)NH₂, is characterized by a chloro group attached to an acetimidamide backbone. This structure imparts unique reactivity and biological properties that have been explored in various studies.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound against several pathogenic microorganisms.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 32 µg/mL | Disruption of membrane integrity |

| Klebsiella pneumoniae | 8 µg/mL | Inhibition of PBP enzymes |

The compound exhibits varying levels of effectiveness against different bacterial strains. For instance, it shows significant activity against Gram-positive bacteria like Staphylococcus aureus, while its efficacy against Gram-negative bacteria such as Escherichia coli is comparatively lower .

The biological activity of this compound has been linked to its ability to inhibit specific enzymes critical for bacterial survival. Studies indicate that it acts primarily by targeting penicillin-binding proteins (PBPs), which are essential for maintaining the integrity of the bacterial cell wall. This inhibition leads to cell lysis and death, making it a potential candidate for treating infections caused by resistant strains .

Safety and Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated low cytotoxicity, with over 80% cell viability observed at concentrations up to 100 µg/mL. Notably, genotoxicity tests indicated minimal cellular alterations compared to positive controls, suggesting a favorable safety margin for therapeutic use .

Table 2: Toxicity Assessment Results

| Test Type | Result | Observations |

|---|---|---|

| Cytotoxicity | >80% cell viability at 100 µg/mL | Low toxicity |

| Genotoxicity | Few nuclear alterations | Safe threshold established |

Case Studies and Research Findings

Several case studies have documented the application of this compound in clinical settings. One notable study focused on its use in treating skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with formulations containing the compound, supporting its potential as a therapeutic agent .

Moreover, research utilizing quantitative structure-activity relationship (QSAR) models has provided insights into how structural modifications can enhance the biological activity of chloroacetamides. This approach helps identify promising candidates for further development based on their predicted efficacy and safety profiles .

属性

IUPAC Name |

2-chloroethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHGEUFOYIGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。